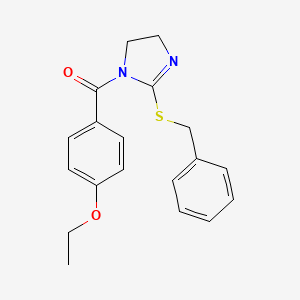
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include an imidazole ring and a benzylthio group. This article aims to synthesize the current knowledge regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C18H17N2OS. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological interactions and reactivity |
| Benzylthio Group | Enhances lipophilicity and bioavailability |
| Ethoxyphenyl Group | Influences reactivity and interactions with biological targets |
The imidazole ring is known for its ability to engage in hydrogen bonding and metal ion coordination, critical for modulating the activity of various biological macromolecules. The presence of the benzylthio group may enhance the compound's affinity for specific targets due to increased lipophilicity, facilitating better membrane permeability and bioavailability.
The biological activity of imidazole derivatives often stems from their interaction with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could potentially bind to various receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that compounds containing imidazole rings often exhibit significant biological activities. Some key findings related to the biological activity of this compound include:
- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can be crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties: The structural features suggest potential efficacy against certain bacterial strains, making it a candidate for further pharmacological studies.
- Cardiovascular Effects: Similar imidazole derivatives have been evaluated for their effects on blood pressure regulation and heart rate modulation in animal models .
Case Studies
A notable study explored the synthesis and biological evaluation of new imidazole derivatives, highlighting their cardiovascular effects as potential antihypertensive agents. Compounds with high affinities for imidazoline binding sites were found to significantly affect mean arterial blood pressure (MAP) in spontaneously hypertensive rats . While specific data on this compound remains limited, its structural similarity suggests comparable mechanisms might be at play.
Comparative Analysis
Comparative studies with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone | Contains bromophenyl group | Antioxidant and antimicrobial |
| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chlorophenyl)methanone | Contains chlorophenyl group | Potential anti-inflammatory |
| (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone | Methylthio group instead of benzylthio | Antimicrobial properties |
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-16(9-11-17)18(22)21-13-12-20-19(21)24-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWJGVDAABUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













